molecular formula C12H7Br2NO2 B1586503 4,4'-Dibromo-2-nitro-1,1'-biphenyl CAS No. 439797-69-0

4,4'-Dibromo-2-nitro-1,1'-biphenyl

Cat. No. B1586503
M. Wt: 357 g/mol
InChI Key: FMSJGXRUJCWSJL-UHFFFAOYSA-N
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Description

“4,4’-Dibromo-2-nitro-1,1’-biphenyl” is a chemical compound with the molecular formula C12H7Br2NO2 . It is a biphenyl derivative and has an average mass of 356.997 Da .


Molecular Structure Analysis

The molecular structure of “4,4’-Dibromo-2-nitro-1,1’-biphenyl” displays a twisted conformation with the two benzene rings making a dihedral angle . The dihedral angle between the nitro group and its parent benzene ring is also mentioned . It contains a total of 25 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 nitro group .

Scientific Research Applications

Synthesis and Polymerization

4,4'-Dibromo-2-nitro-1,1'-biphenyl has been utilized in the synthesis of novel thiophene derivatives through Stille coupling reactions. These derivatives are then polymerized, and their UV-vis absorption spectra, fluorescence spectra, photoluminescence spectra, and electrochemical properties are investigated. The study highlights their potential in creating polymers with varying band-gaps and energy levels, useful in various applications including materials science and electronics (Zhou et al., 2015).

Crystallography and Reactivity

X-ray crystallographic studies of nitro-biphenyl compounds, including those related to 4,4'-Dibromo-2-nitro-1,1'-biphenyl, provide insights into their molecular structure. Such studies reveal intermolecular interactions and crystal packing, which are essential for understanding the reactivity and properties of these compounds in various chemical processes (Roháč et al., 2008).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of 4,4'-Dibromo-2-nitrobiphenyl has been analyzed, providing valuable information about its conformation and intermolecular interactions. This is crucial for applications in materials science and chemistry, where the structural properties of compounds greatly influence their behavior and utility (Novina et al., 2012).

Synthesis of Metal Complexes

Research indicates the potential of nitro-biphenyl derivatives in synthesizing metal complexes, which exhibit promising antimicrobial, antioxidant, and anti-inflammatory activities. Such studies pave the way for the development of new drugs and therapeutic agents (Devi et al., 2019).

Applications in Molecular Electronics

The compound has been studied for its potential in forming self-assembled monolayers on ultrananocrystalline diamond substrates. This research is significant for molecular electronics and sensor applications, demonstrating the compound’s utility in creating stable and dense monolayers suitable for chemical functionalization (Lud et al., 2006).

Environmentally Benign Nitration Processes

The compound plays a role in developing cleaner, environmentally friendly nitration processes. Research in this area focuses on improving the selectivity and yield of nitration reactions, crucial for producing intermediates for fragrances, dyes, and polymers, contributing to sustainable chemical manufacturing practices (Tai et al., 2014).

Influence on Mesophases

Studies have explored the effects of polar nitro groups on the mesophases of biphenyls, which is significant in the field of liquid crystals and materials science. Understanding these effects aids in designing materials with improved mesomorphic properties (Mori et al., 2006).

properties

IUPAC Name

4-bromo-1-(4-bromophenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSJGXRUJCWSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364001
Record name 4,4'-Dibromo-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2-nitro-1,1'-biphenyl

CAS RN

439797-69-0
Record name 4,4'-Dibromo-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dibromo-2-nitrobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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